molecular formula C11H10ClNO3 B1584164 Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate CAS No. 329210-07-3

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

Cat. No. B1584164
M. Wt: 239.65 g/mol
InChI Key: VKKDUUXDTANQAJ-UHFFFAOYSA-N
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Patent
US08030321B2

Procedure details

To a solution of (4-chloro-2-cyano-phenoxy)-acetic acid ethyl ester (15.3 g, 64.0 mmol) in DMF (150 mL) was added K2CO3 (14.1 g, 102 mmol). After heating at reflux for 10 h, the reaction mixture was poured into ice water. The crude product was collected by filtration as a brown solid (14.37 g, 92%). 1H NMR (CDCl3): 7.54 (s, 1H), 7.41-7.27 (m, 2H), 4.94 (s, 2H), 4.44 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[C:14]#[N:15])[CH3:2].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:1]([O:3][C:4]([C:5]1[O:6][C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=2[C:14]=1[NH2:15])=[O:16])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)Cl)C#N)=O
Name
Quantity
14.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration as a brown solid (14.37 g, 92%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1OC2=C(C1N)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.